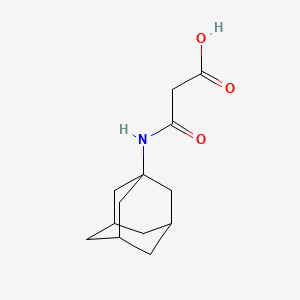

3-(1-Adamantylamino)-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Adamantylamino)-3-oxopropanoic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an adamantyl group attached to an amino group, which is further connected to a propanoic acid moiety. The adamantyl group imparts significant steric hindrance and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantylamino)-3-oxopropanoic acid typically involves the following steps:

Formation of Adamantylamine: Adamantane is first converted to 1-adamantylamine through a reaction with ammonia or an amine under high pressure and temperature.

Acylation: The 1-adamantylamine is then acylated using a suitable acylating agent such as acetic anhydride or acetyl chloride to form 1-adamantylacetamide.

Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Adamantylamino)-3-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or alkoxylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Synthetic Utility

The synthesis of 3-(1-adamantylamino)-3-oxopropanoic acid can serve as a precursor for various derivatives that may enhance its biological activity. The compound can be synthesized through straightforward methodologies involving the reaction of adamantylamine with appropriate acylating agents.

Synthesis Overview

- Starting Materials : Adamantylamine and acetic anhydride.

- Reaction Conditions : The reaction typically occurs under mild conditions, allowing for high yields of the desired product.

Case Study 1: Antiviral Activity

A study demonstrated the effectiveness of this compound against influenza virus strains. The compound showed a reduction in viral titers when tested in vitro, suggesting a mechanism of action that interferes with viral entry or replication.

Case Study 2: Antiparasitic Activity

In experimental models, derivatives of this compound were evaluated for their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Results indicated that certain derivatives displayed potent activity, warranting further investigation into their mechanisms and potential therapeutic uses .

Mecanismo De Acción

The mechanism of action of 3-(1-Adamantylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

1-Adamantylamine: Lacks the propanoic acid moiety but shares the adamantyl and amino groups.

1-Adamantylacetic acid: Similar structure but with an acetic acid moiety instead of the oxopropanoic acid.

3-Amino-1-adamantanol: Contains an amino and hydroxyl group attached to the adamantyl moiety.

Uniqueness

3-(1-Adamantylamino)-3-oxopropanoic acid is unique due to the presence of both the adamantyl group and the oxopropanoic acid moiety. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications in chemistry, biology, and materials science.

Actividad Biológica

3-(1-Adamantylamino)-3-oxopropanoic acid is a compound derived from adamantane, recognized for its potential biological activities, including antiviral and antibacterial properties. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H19NO3, with a molecular weight of 235.30 g/mol. The structure features an adamantyl group attached to an amino acid backbone, which contributes to its unique biological properties.

Interaction with Biomolecules

This compound has been shown to interact with various enzymes and proteins, influencing their activity. It can inhibit specific enzymes, leading to alterations in metabolic pathways and cellular functions. The compound's ability to bind nucleic acids suggests it may affect gene expression and cellular metabolism .

Cellular Effects

The compound's effects on cell types include modulation of signaling pathways that influence cell proliferation and apoptosis. Research indicates that it can induce apoptosis in cancer cell lines, making it a candidate for therapeutic applications.

Molecular Interactions

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic processes.

- Gene Expression Modulation : Interaction with nucleic acids can lead to changes in gene expression profiles.

- Signaling Pathway Modulation : It influences cellular responses to external stimuli by modulating key signaling pathways .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of this compound:

- Antiviral Activity : Initial studies suggest potential antiviral properties against certain viral strains, although detailed mechanisms remain to be fully elucidated.

- Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains in vitro, indicating its potential use in treating bacterial infections .

- Cytotoxic Effects : Research indicates that the compound exhibits cytotoxic effects on cancer cell lines, supporting its potential as an anticancer agent.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antiviral | Potential activity against viral strains | |

| Antibacterial | Effective against various bacterial strains | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial therapeutic effects, while higher doses can lead to cytotoxicity and adverse effects on healthy cells. This highlights the importance of dosage optimization in therapeutic applications .

Propiedades

IUPAC Name |

3-(1-adamantylamino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPYJFAYYUEIPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354324 |

Source

|

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156210-17-2 |

Source

|

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.